C1(C=C2CC3CNCCC3)=C(C=C2)OCO1
. This provides a textual representation of the compound’s molecular structure.
Although there's no direct synthesis of 3-(Benzo[1,3]dioxol-5-ylmethyl)-piperidine in the provided papers, analogous reactions can be considered. For example, the synthesis of structurally similar compounds like N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline [] provides insight into potential synthetic routes. This synthesis involves a two-step process:
Analyzing the molecular structure of similar compounds offers insights into the potential structural features of 3-(Benzo[1,3]dioxol-5-ylmethyl)-piperidine. For instance, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline [] reveals that the 1,3-dioxolane ring is almost coplanar with its attached benzene ring. This planarity suggests a potential for pi-stacking interactions in 3-(Benzo[1,3]dioxol-5-ylmethyl)-piperidine, which could influence its binding affinity to biological targets.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6